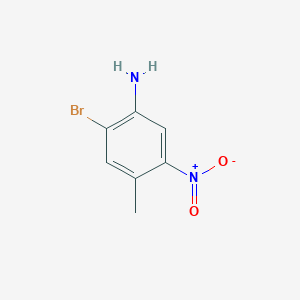

2-Bromo-4-methyl-5-nitroaniline

Descripción general

Descripción

2-Bromo-4-methyl-5-nitroaniline is a chemical compound with the molecular formula C7H7BrN2O2 . It is used as a reagent in the synthesis of novel tetrahydrothienopyridopyrimidine derivatives, which exhibit antibacterial and antifungal activity against a variety of microorganisms in vitro .

Synthesis Analysis

The synthesis of 2-Bromo-4-methyl-5-nitroaniline involves multiple steps. Direct bromination of aniline produces a variety of polybrominated and oxidized products, and direct nitration also leads to oxidized products . An intramolecular palladium-catalyzed aryl amination reaction is used to produce benzimidazoles .Molecular Structure Analysis

The molecular structure of 2-Bromo-4-methyl-5-nitroaniline can be represented by the InChI string: InChI=1S/C7H7BrN2O2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,9H2,1H3 . The molecular weight of the compound is 231.05 g/mol . A more detailed analysis of the molecular structure can be found in various scientific publications .Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-4-methyl-5-nitroaniline are complex and can lead to a variety of products. For example, the compound can undergo an intramolecular palladium-catalyzed aryl amination reaction to produce benzimidazoles .Physical And Chemical Properties Analysis

2-Bromo-4-methyl-5-nitroaniline is a yellow solid . It has a molecular weight of 231.05 g/mol . The compound has a topological polar surface area of 71.8 Ų .Aplicaciones Científicas De Investigación

Nonlinear Optical Applications

2-Bromo-4-methyl-5-nitroaniline: has been studied for its potential in nonlinear optical (NLO) applications due to its ability to facilitate frequency conversion, high-speed information processing, and optical switching . The organic material’s molecular structure allows for the manipulation of light, which is crucial in the development of optoelectronic devices.

Pharmaceutical Research

This compound is utilized in the design and synthesis of protein kinase inhibitors, specifically CK2 inhibitors . These inhibitors have significant implications in the treatment of various cancers, as CK2 is often overexpressed in cancerous cells.

Material Science

In material science, 2-Bromo-4-methyl-5-nitroaniline is used for the growth and characterization of organic single crystals . These crystals are essential for creating materials with specific optical properties, which can be used in a range of technologies from sensors to capacitors.

Metabolic Syndrome Treatment

The compound has been involved in the docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome . This showcases its role in the development of new therapeutic agents that can manage a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes.

Chemical Synthesis

2-Bromo-4-methyl-5-nitroaniline: serves as an intermediate in multistep chemical syntheses . It’s particularly useful in reactions where a meta directing group is required, such as in the synthesis of m-bromoaniline from benzene.

Electronics

The electrical properties of materials derived from 2-Bromo-4-methyl-5-nitroaniline are significant for the electronics industry . The compound contributes to the development of materials with desirable dielectric behavior, which is important for insulation in wires and cables.

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-4-methyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYLMACPWDPBQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474771 | |

| Record name | 2-bromo-4-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102169-99-3 | |

| Record name | 2-Bromo-4-methyl-5-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102169-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-4-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B174245.png)

![5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174262.png)

![2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B174277.png)